ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(24)18-13(2)22(3)20(26-18)21-17(23)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKMVQKANUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CC3=CC=CC=C32)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Preparation
A thiourea derivative, such as N-(naphthalen-1-ylacetyl)thiourea , serves as the precursor. This is synthesized by reacting 2-(naphthalen-1-yl)acetyl chloride with ammonium thiocyanate in anhydrous acetone. The thiourea intermediate undergoes cyclization with ethyl 3-bromo-2,4-dimethyl-3-oxopentanoate in the presence of a base (e.g., potassium carbonate) to form the thiazole ring.
Reaction Conditions :
Stereochemical Control of the Imino Group
The (2Z)-configuration of the imino group is achieved by employing mild acidic conditions (e.g., acetic acid) during cyclization, favoring thermodynamic control. This ensures selective formation of the Z-isomer, as confirmed by X-ray crystallography in related thiazole-imine systems.
Multi-Step Functionalization Approach
A sequential strategy involving thiazole core synthesis followed by naphthyl acetylation is effective for introducing sterically demanding substituents.
Step 1: Synthesis of Ethyl 3,4-Dimethyl-2-imino-2,3-dihydrothiazole-5-carboxylate
The base thiazole is prepared via cyclocondensation of ethyl 2-chloroacetoacetate with N-methylthiourea in ethanol under reflux.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, reflux, 4h | 72% |
Step 2: Naphthyl Acetylation
The imino nitrogen is acylated using 2-(naphthalen-1-yl)acetyl chloride in dichloromethane with triethylamine as a base.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 0°C → room temp |
| Reaction Time | 12 hours |
| Yield | 58% |
This method avoids side reactions at the ester group by maintaining low temperatures during acylation.
Catalytic Cross-Coupling for Naphthyl Group Introduction
Palladium-catalyzed cross-coupling offers an alternative route for introducing the naphthalen-1-yl moiety post-cyclization.
Suzuki-Miyaura Coupling
A boronic ester derivative of naphthalene is coupled to a brominated thiazole intermediate. For example:
Intermediate : Ethyl 2-bromo-3,4-dimethyl-2-imino-2,3-dihydrothiazole-5-carboxylate
Catalyst : Pd(PPh₃)₄
Base : Sodium carbonate
Solvent : Toluene/water (3:1)
Yield : 50–60% (based on similar couplings).
One-Pot Tandem Synthesis
A streamlined one-pot method combines thiourea formation, cyclization, and acylation in a single reaction vessel.
Procedure :
- Thiourea Formation : 2-(Naphthalen-1-yl)acetic acid is converted to the acyl chloride using thionyl chloride, then reacted with ammonium thiocyanate.
- Cyclization : Ethyl 3-bromo-2,4-dimethyl-3-oxopentanoate and potassium carbonate are added to the same pot.
- In Situ Acylation : Triethylamine is introduced to facilitate imine acylation.
Advantages :
Optimization of Reaction Parameters
Critical factors influencing yield and selectivity include:
Solvent Effects
Base Selection
- Inorganic bases (K₂CO₃) improve cyclization efficiency.
- Organic bases (Et₃N) are preferable for acylation to minimize side reactions.
Mechanistic Insights
Cyclization Pathway
The thiourea intermediate undergoes nucleophilic attack at the α-carbon of the bromoester, followed by dehydrohalogenation to form the thiazole ring. The imino group arises from tautomerization of the initial thioamide product.
Acylation Dynamics
The naphthyl acetyl group introduces steric hindrance, necessitating slow reagent addition to prevent dimerization. Computational studies suggest the Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and ester carbonyl.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulkier substrates require longer reaction times or elevated temperatures.
- Ester Hydrolysis : Anhydrous conditions and non-nucleophilic bases preserve the ethyl ester group.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the naphthalenic moiety. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Key Steps in Synthesis:
- Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with α-bromoesters.
- Naphthalenic Substitution : The introduction of the naphthalenic group is achieved through acylation reactions.
- Final Esterification : The compound is typically converted into its ethyl ester form for enhanced solubility and bioactivity.
Antimicrobial Activity
This compound has demonstrated considerable antimicrobial properties against a range of pathogens. Studies indicate that derivatives containing thiazole rings exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have been shown to inhibit bacterial growth effectively when tested against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research suggests that thiazole derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes such as kinases and proteases that are crucial in various biological pathways. For example, certain thiazole derivatives have been reported to inhibit leucyl-tRNA synthetase effectively, which is vital for protein synthesis in bacteria .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use in these applications .
Polymer Chemistry
In polymer chemistry, thiazole derivatives are being explored as additives that enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can improve their performance in various applications ranging from packaging materials to automotive components .
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on this compound revealed its remarkable antibacterial efficacy compared to standard antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, showcasing its potential as a new antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations. Flow cytometry analysis indicated a significant increase in the percentage of apoptotic cells treated with this compound compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures include 2-aminothiazole and 2-mercaptothiazole.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene moiety.
Uniqueness
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of the thiazole and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.
Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of naphthalene and the carboxylate moiety enhances its potential interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole moiety is often associated with significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of thiazoles to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .
- Case Study : In a study involving thiazole derivatives, one compound demonstrated an IC50 of 1.61 µg/mL against A431 cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influenced activity.
2. Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Various studies have reported moderate to high activity against bacterial strains.
- Research Findings : In a synthesis study of thiazole derivatives, several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups on the aromatic rings was correlated with increased antimicrobial activity.
3. Enzyme Inhibition
Thiazoles are known to act as inhibitors for various enzymes, including carbonic anhydrase (CA) and other metabolic enzymes.
- Inhibitory Activity : Compounds similar to this compound have shown significant inhibition against CA enzymes, which are crucial for regulating pH and fluid balance in tissues .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of a naphthalene-acetyl derivative with a thiazole precursor. Key steps include:
- Imine formation : Reacting 2-(naphthalen-1-yl)acetyl chloride with a thiazole-amine intermediate under reflux in ethanol or acetonitrile with catalytic acetic acid .
- Stereochemical control : Use of Z-selective conditions (e.g., low-temperature reactions or steric hindrance) to stabilize the (2Z)-configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) to isolate the final product .
Basic: Which spectroscopic techniques confirm structural integrity?
Critical techniques include:
- NMR spectroscopy : - and -NMR to verify substituent positions, imine linkage (δ ~8-10 ppm), and ester groups (δ ~4.2 ppm for ethyl) .
- IR spectroscopy : Peaks at ~1650–1700 cm (C=O stretching) and ~1590 cm (C=N stretching) .
- Elemental analysis : Matching experimental and calculated C, H, N, S percentages to confirm purity .
Advanced: How can computational docking resolve binding mechanisms with biological targets?
Methodology includes:
- Target selection : Prioritize enzymes like α-glucosidase or kinases, where thiazole derivatives show activity .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with naphthalene’s aromatic π-system) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., yellow vs. purple in ’s figures) to assess binding mode accuracy .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, e.g., distinguishing thiazole C-H from naphthalene protons .
- X-ray crystallography : Definitive confirmation of stereochemistry and substituent orientation .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: What experimental designs optimize structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified naphthalene (e.g., halogenation) or thiazole (e.g., methyl → ethyl) groups .
- Bioassay panels : Test against antimicrobial (agar diffusion) and anticancer (MTT assay) targets, comparing IC values .
- Statistical analysis : Use ANOVA to identify significant SAR trends (e.g., electron-withdrawing groups enhancing activity) .
Advanced: How to assess metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Half-life calculation : Apply first-order kinetics to degradation data .
Basic: What purification methods yield high-priority results?
- Recrystallization : Ethanol-DMF (1:3) for removing polar byproducts .
- Flash chromatography : Gradient elution (hexane → ethyl acetate) to separate stereoisomers .
- HPLC : Reverse-phase C18 columns for analytical purity (>98%) .
Advanced: What in silico tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity .
- Molecular dynamics (MD) simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets .
Advanced: How to address stereochemical outcomes in synthesis?
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans’ oxazolidinones) to enforce Z/E selectivity .
- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) in key cyclization steps .
- X-ray validation : Confirm absolute configuration post-synthesis .
Basic: What stability tests ensure compound integrity under varying conditions?
- Thermal stability : TGA/DSC analysis (25–200°C) to identify decomposition points .
- pH stability : Incubate in buffers (pH 2–12) for 24h and monitor via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
